![molecular formula C6H11NO5S2 B100016 3-Mercaptolactate-cysteine disulfide CAS No. 18841-42-4](/img/structure/B100016.png)
3-Mercaptolactate-cysteine disulfide
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Overview
Description
3-Mercaptolactate-cysteine disulfide (MCD) is a disulfide compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, biotechnology, and medicine. MCD is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and other biological processes.
Scientific Research Applications
1. Biochemical and Metabolic Studies
3-Mercaptolactate-cysteine disulfide has been a subject of interest in various biochemical and metabolic studies. Its discovery was initially linked to a case of a mentally retarded patient, shedding light on its potential implications in metabolic disorders (Crawhall et al., 1968). Studies have explored its formation in the transamination pathway of cysteine metabolism, highlighting its relevance in understanding biochemical pathways in higher animals (Sörbo, 1987).
2. Genetic and Inherited Disorders
Research has indicated a possible link between 3-mercaptolactate-cysteine disulfide and genetic disorders. One such condition, known as mercaptolactate-cysteine disulfiduria, involves the excretion of this compound and has been associated with intellectual disability and other abnormalities. The disorder is believed to be linked to deficiencies in certain enzymes like mercaptopyruvate sulfur transferase (Crawhall, 1985).
3. Pathophysiological Role
The pathophysiological role of 3-mercaptolactate-cysteine disulfide is also being explored, particularly in relation to mental retardation and behavioral abnormalities. Animal models, such as knockout mice lacking specific enzymes involved in its metabolism, have provided insights into its possible effects on behavior and neural function (Nagahara et al., 2013).
4. Analytical Methodologies
Various analytical methods have been developed for the determination of 3-mercaptolactate-cysteine disulfide in biological samples. These methodologies are crucial for diagnosing conditions like mercaptolactate-cysteine disulfiduria and for understanding the compound's metabolism (Hannestad & Sörbo, 1979).
5. Implications in Antioxidant Research
The compound's involvement in redox regulation and its potential role as an antioxidant has been a subject of study. Its interaction with enzymes like 3-mercaptopyruvate sulfurtransferase, which plays a crucial role in cellular redox homeostasis, underscores its significance in oxidative stress research (Nagahara et al., 2015).
properties
CAS RN |
18841-42-4 |
---|---|
Product Name |
3-Mercaptolactate-cysteine disulfide |
Molecular Formula |
C6H11NO5S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(2-carboxy-2-hydroxyethyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H11NO5S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 |
InChI Key |
MAFDYIDMXCXBRB-WUCPZUCCSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSCC(C(=O)O)O |
SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)O |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)O |
Other CAS RN |
18841-42-4 |
physical_description |
Solid |
synonyms |
3-mercaptolactate-cysteine disulfide beta-mercaptolactate cysteine disulfide HCETC S-(2-hydroxy-2-carboxyethylthio)cysteine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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